

Total Synthesis of Brevianamide A: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BREVIANAMIDE**

Cat. No.: **B1173143**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the total synthesis of the complex indole alkaloid, (+)-**brevianamide** A. The presented methodology is based on the first total synthesis reported by Lawrence and coworkers in 2020, a landmark achievement in natural product synthesis.^{[1][2]} This biomimetic approach features a remarkable cascade reaction to construct the intricate bicyclo[2.2.2]diazaoctane core of the molecule.^{[1][3]}

The synthesis is completed in seven steps from commercially available starting materials, with an overall yield of approximately 7.2%.^{[1][2][4]} A key feature of this synthesis is the late-stage, base-mediated transformation of (-)-dehydro**brevianamide** E, which undergoes a domino retro-5-exo-trig ring-opening, semi-pinacol rearrangement, tautomerization, and intramolecular Diels-Alder cycloaddition to furnish (+)-**brevianamide** A.^{[1][3][4]}

Synthetic Pathway Overview

The total synthesis of (+)-**brevianamide** A is accomplished through a linear sequence starting from L-tryptophan methyl ester. The key stages of the synthesis involve the introduction of a reverse prenyl group, formation of the diketopiperazine ring system, and a final oxidative cascade to yield the target molecule.

[Click to download full resolution via product page](#)

Figure 1. Overall synthetic workflow for the total synthesis of **(+)-brevianamide A**.

Experimental Protocols

The following protocols are adapted from the work of Godfrey et al. and provide a step-by-step procedure for the synthesis of **(+)-brevianamide A**.

Step 1 & 2: Synthesis of the Reverse-Prenylated Indole Intermediate

This two-step sequence begins with the protection of L-tryptophan methyl ester, followed by a reverse prenylation at the C2 position of the indole ring.

Protocol:

- Phthaloyl Protection: To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in pyridine, add phthalic anhydride (1.1 eq). Heat the mixture to 80 °C for 12 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the phthaloyl-protected tryptophan methyl ester.
- Reverse Prenylation: The protected tryptophan derivative (1.0 eq) is dissolved in dichloromethane. Prenyl bromide (1.5 eq) and silver trifluoromethanesulfonate (1.5 eq) are added, and the reaction is stirred at room temperature for 4 hours. The reaction is then quenched, and the product is purified by flash chromatography.

Step 3, 4 & 5: Formation of **(+)-Dehydrodeoxybrevianamide E**

This three-step sequence involves the formation of the diketopiperazine ring system to yield the key intermediate, (+)-dehydrodeoxy**brevianamide E**.

Protocol:

- Amide Coupling: The reverse-prenylated intermediate is first saponified using LiOH in a mixture of THF and water. The resulting carboxylic acid is then coupled with L-proline methyl ester hydrochloride using a standard peptide coupling reagent such as HATU in the presence of DIPEA in DMF.
- Diketopiperazine Formation: The dipeptide intermediate is treated with a mild base such as potassium carbonate in methanol to induce cyclization to the diketopiperazine.
- Final Deprotection and Cyclization: The phthaloyl protecting group is removed using hydrazine hydrate in ethanol. The deprotected amine undergoes spontaneous cyclization to afford (+)-dehydrodeoxy**brevianamide E**, which is purified by column chromatography.

Step 6: Oxidation to (-)-Dehydro**brevianamide E**

The key intermediate, (+)-dehydrodeoxy**brevianamide E**, is oxidized to the crucial cascade precursor, (-)-dehydro**brevianamide E**.

Protocol:

- To a solution of (+)-dehydrodeoxy**brevianamide E** (1.0 eq) in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq).
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography to yield (-)-dehydro**brevianamide E**.

Step 7: Cascade Reaction to (+)-Brevianamide A

The final step is a remarkable biomimetic cascade reaction that forms the complex core of **brevianamide A**.

Protocol:

- Dissolve (-)-dehydro**brevianamide E** (1.0 eq) in a mixture of tetrahydrofuran and water (1:1).
- Add lithium hydroxide (LiOH) (2.0 eq) to the solution.
- Stir the reaction mixture vigorously at room temperature for 30 minutes.
- Neutralize the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography to afford (+)-**brevianamide A** and its diastereomer, (+)-**brevianamide B**, in a ratio of approximately 93:7.[4]

Quantitative Data

The following tables summarize the yields for each step of the synthesis and the key spectroscopic data for the final product, (+)-**brevianamide A**.

Table 1: Summary of Yields for the Total Synthesis of (+)-**Brevianamide A**

Step	Transformation	Yield (%)
1-2	L-Tryptophan methyl ester -> Reverse-prenylated Indole	~65
3-5	Reverse-prenylated Indole -> (+)- Dehydrodeoxybrevianamide E	~50
6	(+)- Dehydrodeoxybrevianamide E -> (-)-Dehydrobrevianamide E	~85
7	(-)-Dehydrobrevianamide E -> (+)-Brevianamide A	~60
Overall	L-Tryptophan methyl ester -> (+)-Brevianamide A	~7.2

Table 2: Key Spectroscopic Data for (+)-**Brevianamide A**

Spectroscopic Data	Value
¹ H NMR (500 MHz, CDCl ₃)	δ 8.21 (s, 1H), 7.27 (d, J = 7.8 Hz, 1H), 7.14 (t, J = 7.7 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 6.78 (d, J = 7.8 Hz, 1H), 4.41 (dd, J = 9.8, 4.5 Hz, 1H), 4.18 (t, J = 8.3 Hz, 1H), 3.98 (dd, J = 11.8, 4.5 Hz, 1H), ...
¹³ C NMR (126 MHz, CDCl ₃)	δ 171.2, 168.9, 142.3, 131.8, 129.5, 123.4, 120.2, 110.9, 87.6, 68.4, 60.2, 58.7, 52.9, 46.1, 40.5, 34.7, 26.2, 25.9, 24.8, 23.9
High-Resolution Mass Spectrometry (HRMS-ESI)	m/z [M+H] ⁺ calculated for C ₂₁ H ₂₄ N ₃ O ₃ : 382.1812; found: 382.1811
Specific Rotation	[α] ²⁰ D +158 (c 0.1, CHCl ₃)

Note: The provided NMR data is a partial list of key signals. For complete characterization data, refer to the supporting information of the original publication.

Logical Relationship Diagram

The following diagram illustrates the key transformations and the flow of the synthesis, highlighting the crucial cascade reaction.

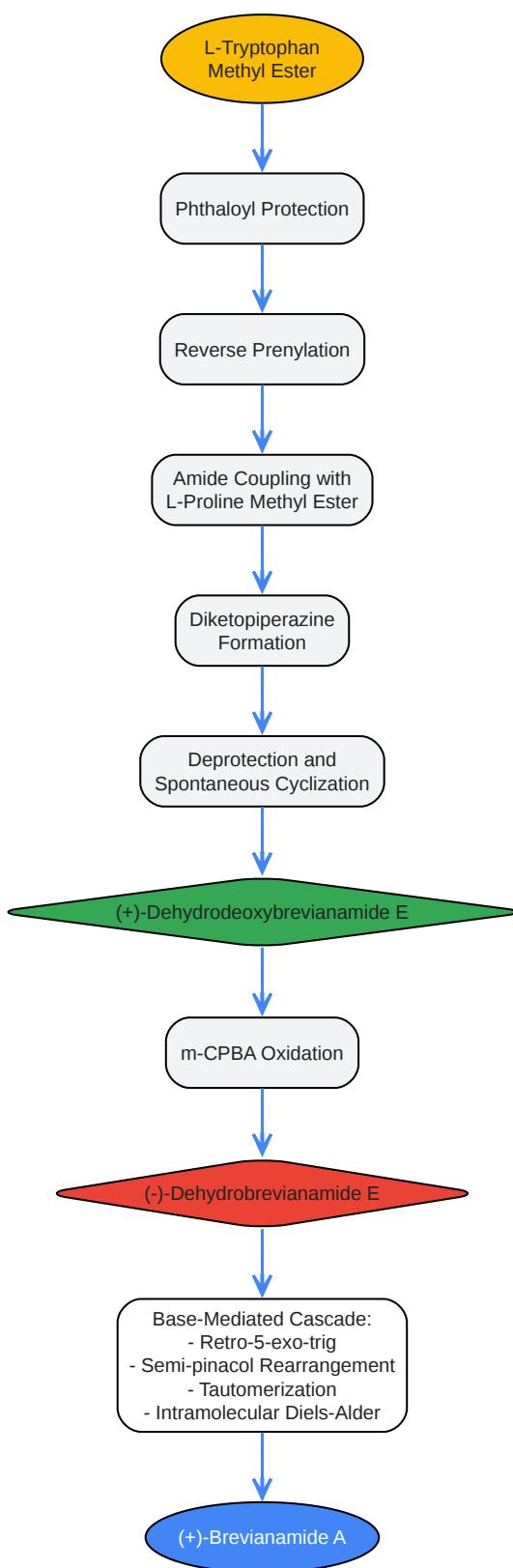

[Click to download full resolution via product page](#)

Figure 2. Logical flow of the total synthesis of **(+)-brevianamide A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Total synthesis of brevianamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. thieme.de [thieme.de]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Total Synthesis of Brevianamide A: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173143#total-synthesis-of-brevianamide-a-step-by-step>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com